molecular formula C6H13NO2S B15252898 1-Cyclobutylethane-1-sulfonamide

1-Cyclobutylethane-1-sulfonamide

Cat. No.: B15252898
M. Wt: 163.24 g/mol
InChI Key: IKIPZOVMXKGRRY-UHFFFAOYSA-N
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Description

1-Cyclobutylethane-1-sulfonamide ( 1882698-02-3) is a chemical compound with the molecular formula C 6 H 13 NO 2 S and a molecular weight of 163.24 g/mol . This reagent features a sulfonamide functional group (-SO 2 NH 2 ) bonded to an aliphatic cyclobutane-containing chain, classifying it as a non-antibacterial sulfonamide . As it lacks the aromatic amine group typically associated with antimicrobial sulfonamides and their allergic potential, it represents a valuable scaffold for diverse research applications beyond antibacterial drug development . Sulfonamides are a pivotal class of organosulfur compounds known for a wide spectrum of pharmacological activities, which include serving as inhibitors for enzymes like carbonic anhydrase and dihydropteroate synthetase . Researchers can leverage the unique three-dimensional geometry and ring strain of the cyclobutyl group in this compound to explore its effects on molecular recognition, protein binding, and bioavailability in drug discovery. Potential research applications include the synthesis and investigation of novel bioactive molecules, the development of enzyme inhibitors, and the creation of functional materials. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

IUPAC Name

1-cyclobutylethanesulfonamide

InChI

InChI=1S/C6H13NO2S/c1-5(10(7,8)9)6-3-2-4-6/h5-6H,2-4H2,1H3,(H2,7,8,9)

InChI Key

IKIPZOVMXKGRRY-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCC1)S(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies for 1 Cyclobutylethane 1 Sulfonamide

Established Synthetic Routes to 1-Cyclobutylethane-1-sulfonamide and Related Sulfonamides

The traditional and most widely employed methods for the synthesis of sulfonamides, including those with secondary alkyl substituents like this compound, primarily rely on the reaction of a sulfonyl chloride with an amine or the use of sulfonic acid derivatives.

Approaches Involving Sulfonyl Chloride Precursors

The reaction of a sulfonyl chloride with ammonia (B1221849) or a primary amine is a cornerstone of sulfonamide synthesis. rsc.org For the preparation of this compound, the key intermediate would be 1-cyclobutylethane-1-sulfonyl chloride. The general approach involves two main steps: the formation of the sulfonyl chloride and its subsequent amination.

The synthesis of alkylsulfonyl chlorides can be achieved through several methods, with the oxidative chlorination of thiols being a common route. rsc.org In the context of this compound, this would involve the synthesis of 1-cyclobutylethanethiol followed by its oxidation and chlorination. Reagents such as chlorine gas in the presence of water or N-chlorosuccinimide (NCS) can be employed for this transformation. organic-chemistry.org

Once the 1-cyclobutylethane-1-sulfonyl chloride is obtained, it is reacted with an ammonia source to yield the primary sulfonamide. Aqueous ammonia, ammonium (B1175870) hydroxide, or ammonia gas in an inert solvent are typically used. The reaction generally proceeds readily due to the high reactivity of the sulfonyl chloride electrophile.

An alternative for generating the sulfonyl chloride in situ involves the diazotization of an appropriate amine followed by treatment with sulfur dioxide and a copper catalyst, a process known as the Meerwein procedure. rsc.org However, this is more commonly applied to the synthesis of arylsulfonyl chlorides. For alkylsulfonyl chlorides, direct addition of organometallic reagents, such as a Grignard or organolithium reagent derived from 1-chlorocyclobutylethane, to sulfuryl chloride (SO₂Cl₂) can also be a viable, albeit less common, route. rsc.org

A variety of amines can be used in the final amination step, allowing for the synthesis of a diverse range of N-substituted sulfonamides. mdpi.com The reaction conditions are generally mild, often proceeding at room temperature or with gentle heating.

Table 1: Representative Methods for Sulfonamide Synthesis from Sulfonyl Chlorides

PrecursorReagents and ConditionsProductReference
Alkyl/Aryl Thiol1. NCS, H₂O, CH₃CN2. AmineAlkyl/Aryl Sulfonamide organic-chemistry.org
Aryl Amine1. NaNO₂, HCl2. SO₂, CuCl₂3. AmineAryl Sulfonamide rsc.org
Organometallic Reagent (R-MgX or R-Li)1. SO₂Cl₂2. AmineAlkyl/Aryl Sulfonamide rsc.org

This table presents generalized methods applicable to the synthesis of sulfonamides.

Strategies Utilizing Sulfonic Acid and Other Sulfur-Containing Intermediates

Direct amination of sulfonic acids or their salts provides an alternative to the sulfonyl chloride route, often involving harsher conditions or the use of activating agents. However, recent advancements have led to more convenient procedures. For instance, the direct synthesis of sulfonamides from sulfonic acids or their sodium salts can be achieved under microwave irradiation, offering good functional group tolerance and high yields. organic-chemistry.org

Another strategy involves the use of sulfinate salts. These can be prepared through various methods, including the reaction of Grignard reagents with sulfur dioxide. The resulting sulfinate can then be converted to the sulfonamide. A stereoretentive approach for the synthesis of α-C-chiral secondary sulfonamides has been developed, which relies on the electrophilic amination of stereochemically pure sulfinates with N-alkylhydroxylamine sulfonic acids. organic-chemistry.orglibis.be This method would be particularly relevant for the synthesis of enantiomerically enriched this compound.

Thiosulfonates, which can be synthesized via the copper-catalyzed aerobic dimerization of thiols, also serve as stable precursors to sulfonamides. They react with amines under various conditions to yield the desired sulfonamide products. organic-chemistry.org

Exploration of Green Chemistry Principles in Sulfonamide Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, have been increasingly applied to sulfonamide synthesis. mdpi.com

Solvent-Free and Environmentally Benign Reaction Conditions

A significant focus in green sulfonamide synthesis is the reduction or elimination of volatile organic solvents. Reactions conducted in water or under solvent-free conditions are highly desirable. mdpi.com For example, the copper-catalyzed arylation of sulfonamides has been successfully performed in water under ligand-free conditions, offering high yields and simplified workup procedures. organic-chemistry.org

Ultrasound-assisted synthesis has also emerged as a green technique, often leading to shorter reaction times, higher yields, and milder conditions. mdpi.com The synthesis of various heterocyclic compounds, which can be analogous to certain sulfonamide structures, has been achieved in water under catalyst-free conditions using ultrasound irradiation. mdpi.com The use of leaf extracts for the synthesis of nanoparticles, which can have catalytic applications, also represents a cost-effective and environmentally friendly approach. nih.gov

Catalytic Systems for Enhanced Atom Economy and Efficiency

Catalysis plays a crucial role in developing more sustainable synthetic methods. Transition-metal catalysts, including those based on palladium, copper, and ruthenium, have been extensively used to facilitate the formation of the S-N bond in sulfonamides with greater efficiency and atom economy. organic-chemistry.orgthieme-connect.com

For instance, a palladium-catalyzed coupling of aryl iodides and a sulfur dioxide surrogate (DABSO) can generate aryl ammonium sulfinates, which are then converted in a one-pot process to various functionalized sulfonamides. organic-chemistry.org Synergetic photoredox and copper catalysis has enabled the direct synthesis of sulfonamides from a variety of aryl radical precursors, amines, and a sulfur dioxide source under ambient conditions. acs.org This method is notable for its broad substrate scope, including electron-deficient amines. acs.org

Ruthenium catalysts have been employed for the N-methylation of sulfonamides using methanol (B129727), a green solvent and reagent. organic-chemistry.org These catalytic approaches often allow for lower catalyst loadings, milder reaction conditions, and a broader range of compatible functional groups, all of which contribute to a more sustainable synthetic process.

Table 2: Green Chemistry Approaches in Sulfonamide Synthesis

Green PrincipleMethodExampleReference
Benign SolventsCopper-catalyzed arylation of sulfonamides in waterN-Arylation of sulfonamides organic-chemistry.org
Energy EfficiencyUltrasound-assisted synthesisSynthesis of dihydroquinolines in water mdpi.com
CatalysisSynergetic photoredox and copper catalysisDirect three-component synthesis of sulfonamides acs.org
Atom EconomyPalladium-catalyzed multicomponent reactionSynthesis of sulfonamides from aryl halides, DABSO, and amines rsc.org

This table highlights general green chemistry strategies applicable to sulfonamide synthesis.

Asymmetric Synthesis of Chiral this compound Analogues

The "1-cyclobutylethane" portion of the target molecule contains a stereocenter at the carbon atom bonded to the sulfur. The synthesis of specific enantiomers of such chiral sulfonamides is of significant interest, particularly for pharmaceutical applications. Asymmetric synthesis strategies can be employed to control the stereochemistry of this center.

One of the most powerful methods for the asymmetric synthesis of chiral amines, which can be precursors to or derived from chiral sulfonamides, is the use of chiral sulfinamides as auxiliaries. The Ellman auxiliary, (R)- or (S)-tert-butanesulfinamide, is widely used. sigmaaldrich.comnih.gov Condensation of this chiral auxiliary with a ketone, such as cyclobutyl methyl ketone, would form a chiral N-sulfinyl imine. Diastereoselective addition of a nucleophile to this imine, followed by removal of the auxiliary, can provide access to enantiomerically enriched amines that could then be converted to the corresponding sulfonamide.

Alternatively, a stereospecific synthesis of α-C-chiral primary sulfonamides can be achieved from optically pure thioethers. organic-chemistry.org The thioether is oxidized to a pyrimidinyl sulfone, which is then cleaved to a sulfinate. Subsequent amidation of the sulfinate with hydroxylamine (B1172632) sulfonate proceeds with retention of stereochemical purity. organic-chemistry.org

Catalytic enantioselective methods are also being developed. For example, a palladium-catalyzed atroposelective hydroamination has been used for the construction of axially chiral sulfonamides. acs.org While this addresses a different type of chirality, it showcases the potential of catalytic methods in controlling stereochemistry in sulfonamide synthesis. The use of chiral ligands with metal catalysts can induce enantioselectivity in various transformations leading to chiral sulfonamides. nih.gov

The synthesis of chiral sulfonamides can also be approached through the use of chiral building blocks, such as chiral amines or chiral sulfonyl chlorides, derived from natural sources or prepared by asymmetric synthesis. mdpi.comnih.gov

Table 3: Approaches to Asymmetric Synthesis of Chiral Sulfonamides

StrategyDescriptionExampleReference
Chiral AuxiliaryUse of a recoverable chiral molecule to direct stereoselective bond formation.Ellman's tert-butanesulfinamide for the synthesis of chiral amines. sigmaaldrich.comnih.gov
Stereospecific ConversionTransformation of an enantiomerically pure precursor where the stereochemistry is retained.Amination of α-chiral sulfinates to α-C-chiral sulfonamides. organic-chemistry.orgorganic-chemistry.org
Catalytic Asymmetric SynthesisUse of a chiral catalyst to favor the formation of one enantiomer over the other.Palladium-catalyzed N-allylation for N-C axially chiral sulfonamides. nih.gov
Chiral Pool SynthesisUse of enantiomerically pure starting materials derived from natural sources.Reaction of chiral amines with sulfonyl chlorides. mdpi.comnih.gov

This table summarizes general strategies for the asymmetric synthesis of chiral sulfonamides.

Enantioselective Methodologies for Stereocenter Induction

The creation of the single stereocenter in this compound in an enantiomerically pure form is a critical aspect of its synthesis. Various strategies can be employed to achieve this, primarily revolving around the use of chiral auxiliaries and catalytic asymmetric methods.

One of the most reliable methods for establishing the stereochemistry of α-chiral amines, which are key precursors to the target sulfonamide, involves the use of a chiral auxiliary. The tert-butanesulfinamide auxiliary, pioneered by Ellman, is a powerful tool for the asymmetric synthesis of amines. wikipedia.org The synthesis would commence with the condensation of cyclobutyl methyl ketone with enantiopure (R)- or (S)-tert-butanesulfinamide to form the corresponding N-sulfinyl imine. Diastereoselective reduction of this imine, for instance with a hydride reagent, would yield the corresponding sulfinamide with high diastereoselectivity. The stereochemical outcome is dictated by the chiral sulfinyl group, which directs the hydride attack to one face of the C=N bond. Subsequent acidic cleavage of the sulfinyl group would afford the chiral 1-cyclobutylethanamine. This amine can then be converted to the final sulfonamide by reaction with a suitable sulfonylating agent, such as sulfuryl chloride followed by ammonia, or by direct sulfonylation with a protected ammonia equivalent.

Another robust strategy involves the use of chiral oxazolidinones, as developed by Evans, to direct a stereoselective alkylation. The synthesis would begin by acylating an enantiopure oxazolidinone with propionyl chloride. The resulting imide can be deprotonated to form a chiral enolate, which can then be alkylated. However, for the synthesis of this compound, a more direct approach starting from a cyclobutyl-containing fragment would be necessary.

A more contemporary and "green" approach involves the stereoretentive electrophilic amination of stereochemically pure sulfinates. organic-chemistry.org This method would start with the synthesis of an enantiomerically pure ester of 1-cyclobutylethanesulfinic acid. This could potentially be achieved through resolution of the corresponding racemic sulfinic acid or by asymmetric oxidation of a suitable sulfide. The enantiopure sulfinate would then be treated with an N-alkylhydroxylamine sulfonic acid to directly yield the desired α-C-chiral secondary sulfonamide with retention of stereochemistry. organic-chemistry.org This method avoids the potential for racemization that can occur during the amination of sulfonyl halides. organic-chemistry.org

Catalytic asymmetric synthesis provides a more atom-economical approach. A plausible route could involve the asymmetric hydrogenation of a suitable prochiral enamine or imine precursor. For instance, an enamine derived from cyclobutyl methyl ketone and a chiral amine could be hydrogenated using a chiral transition metal catalyst, such as a rhodium or iridium complex with a chiral phosphine (B1218219) ligand. Alternatively, the asymmetric addition of a nucleophile to an imine derived from cyclobutylacetaldehyde could establish the chiral center.

The following table summarizes hypothetical data for the optimization of the diastereoselective reduction of an N-sulfinyl imine precursor to 1-cyclobutylethanamine, a key intermediate for this compound.

EntryReducing AgentSolventTemperature (°C)Diastereomeric Ratio (d.r.)Yield (%)
1NaBH4MeOH-2085:1590
2NaBH4THF-2090:1085
3L-Selectride®THF-7898:295
4Super-Hydride®THF-7895:592
5DIBAL-HTHF-7892:888

Diastereoselective Synthesis Approaches

Diastereoselective synthesis becomes relevant when a molecule contains multiple stereocenters. In the case of this compound, which possesses a single stereocenter, the concept of diastereoselectivity is primarily applied during the synthesis when a chiral auxiliary is used. The chiral auxiliary introduces a second stereocenter, creating a diastereomeric intermediate. The subsequent stereoselective reaction is therefore a diastereoselective transformation.

As discussed in the enantioselective methodologies section, the addition of a nucleophile to an imine bearing a chiral auxiliary is a key diastereoselective step. For instance, the reduction of an N-(tert-butanesulfinyl)imine derived from cyclobutyl methyl ketone is a diastereoselective reaction. The stereochemical bias is induced by the existing stereocenter on the sulfinamide auxiliary. The choice of reducing agent and reaction conditions can significantly influence the diastereomeric ratio of the product. rsc.org Bulky reducing agents, such as L-Selectride®, often provide higher diastereoselectivity due to steric hindrance, favoring the approach of the hydride from the less hindered face of the imine.

Similarly, in an Evans aldol-type approach, the formation of the enolate and its subsequent reaction are highly diastereoselective. The chiral auxiliary shields one face of the enolate, forcing the electrophile to approach from the opposite face, thus leading to a high degree of stereocontrol.

In a substrate-controlled diastereoselective synthesis, an existing stereocenter in the substrate directs the formation of a new stereocenter. If a precursor to this compound already contained a stereocenter, for example on the cyclobutane (B1203170) ring, its influence on the formation of the stereocenter at the α-position would need to be considered. The inherent conformational preferences of the substrate would dictate the facial bias for the incoming reagent.

The following interactive table illustrates hypothetical results for the optimization of a diastereoselective alkylation of a chiral imine with a methylating agent to form a precursor for this compound.

EntryBaseMethylating AgentAdditiveDiastereomeric Ratio (d.r.)Yield (%)
1LDACH3INone80:2075
2LHMDSCH3INone85:1580
3LDA(CH3)2SO4HMPA90:1082
4LDACH3ILiCl95:588
5KHMDSCH3I18-Crown-692:885

Considerations for Process Optimization and Scale-Up in Academic Synthesis

The transition of a synthetic route from a small-scale laboratory setting to a larger, more practical scale, even within an academic context (e.g., for extensive biological testing), requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Process Optimization: Before any scale-up is attempted, the reaction conditions must be thoroughly optimized. This involves a systematic study of various parameters to identify the optimal balance between reaction yield, purity, and efficiency. Key parameters to investigate include:

Reaction Concentration: Higher concentrations can increase reaction rates but may also lead to solubility issues or increased side reactions.

Temperature: Optimizing the temperature is crucial for controlling reaction kinetics and selectivity.

Catalyst Loading: In catalytic reactions, minimizing the catalyst loading without compromising efficiency is economically and environmentally beneficial.

Reagent Stoichiometry: Using the optimal ratio of reagents can maximize the yield of the desired product and minimize waste.

Solvent Selection: The choice of solvent can significantly impact reaction rate, selectivity, and ease of workup and purification. Green and safer solvents should be prioritized.

Reaction Time: Monitoring the reaction progress allows for the determination of the optimal reaction time to maximize product formation and prevent degradation.

Scale-Up Challenges: Increasing the scale of a reaction can introduce new challenges that are not apparent at the milligram scale. These include:

Mixing: Efficient mixing becomes more difficult on a larger scale. Inadequate mixing can lead to localized "hot spots" or concentration gradients, resulting in reduced yields and increased impurities. The choice of stirrer shape, speed, and reactor geometry is critical.

Heat Transfer: Exothermic or endothermic reactions that are easily managed in a small flask can become problematic on a larger scale. The surface-area-to-volume ratio decreases as the scale increases, making heat transfer less efficient. This can lead to runaway reactions or poor temperature control. The use of jacketed reactors and appropriate heating/cooling baths is essential.

Safety: A thorough safety assessment is paramount before any scale-up. This includes understanding the thermal stability of all reactants, intermediates, and products, as well as identifying any potential hazards such as gas evolution or the formation of explosive mixtures.

Purification: Purification methods that are convenient on a small scale, such as column chromatography, can become impractical and time-consuming on a larger scale. Developing robust crystallization or distillation procedures is often necessary for efficient purification of multi-gram quantities of material. The practicability of a synthesis is often demonstrated by its successful execution on a gram-scale. nih.gov

The principles of Quality by Design (QbD) can be applied even in an academic setting to develop a robust and well-understood synthetic process. This involves identifying critical process parameters (CPPs) and their impact on critical quality attributes (CQAs) of the final product.

Spectroscopic Characterization and Structural Elucidation of 1 Cyclobutylethane 1 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

NMR spectroscopy serves as the cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment, connectivity, and spatial arrangement of atoms. For 1-cyclobutylethane-1-sulfonamide, a suite of one-dimensional and two-dimensional NMR experiments is employed to unambiguously assign all proton and carbon signals.

Proton (¹H) NMR Analysis for Characterizing Proton Environments

The ¹H NMR spectrum of this compound provides detailed information about the number and type of protons in the molecule. The chemical shifts (δ) are influenced by the electron density around the proton, with electronegative groups like the sulfonamide causing a downfield shift. The protons of the cyclobutane (B1203170) ring typically appear in a complex pattern due to their distinct axial and equatorial environments in the puckered ring conformation. acs.orgdocbrown.infonih.govresearchgate.net The protons on the ethyl group and the amine of the sulfonamide will also exhibit characteristic signals.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H on C1 of ethyl~3.0 - 3.5Quartet~7.51H
H on C2 of ethyl~1.3 - 1.6Triplet~7.53H
H on C1 of cyclobutyl~2.5 - 2.9Multiplet-1H
H on C2/C4 of cyclobutyl (axial)~1.8 - 2.2Multiplet-2H
H on C2/C4 of cyclobutyl (equatorial)~1.9 - 2.3Multiplet-2H
H on C3 of cyclobutyl (axial)~1.7 - 2.1Multiplet-1H
H on C3 of cyclobutyl (equatorial)~1.8 - 2.2Multiplet-1H
NH₂~4.5 - 5.5Broad Singlet-2H

Carbon (¹³C) NMR for Backbone Carbon Identification

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of the attached atoms. The carbon attached to the sulfonamide group is expected to be significantly downfield due to the strong electron-withdrawing effect of the sulfonyl group.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1 of ethyl~55 - 65
C2 of ethyl~10 - 15
C1 of cyclobutyl~35 - 45
C2/C4 of cyclobutyl~20 - 30
C3 of cyclobutyl~15 - 25

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between different atoms within the molecule, resolving ambiguities that may arise from one-dimensional spectra. youtube.comslideshare.netsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the protons on C1 and C2 of the ethyl group, as well as between adjacent, non-equivalent protons within the cyclobutane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu Each CH, CH₂, and CH₃ group in the molecule would produce a cross-peak, allowing for the direct assignment of a proton's signal to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). columbia.edu This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, HMBC would show correlations between the protons on the ethyl group and the carbons of the cyclobutyl ring, and vice versa, confirming the attachment of the ethylsulfonamide group to the cyclobutane ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Identification of Characteristic Sulfonamide and Cyclobutyl Vibrations

The IR and Raman spectra of this compound would be characterized by the vibrational modes of its constituent parts: the sulfonamide group and the cyclobutane ring.

The sulfonamide group gives rise to several characteristic absorption bands: researchgate.netkau.edu.sanih.gov

N-H stretching: Two distinct bands are expected for the symmetric and asymmetric stretching of the primary amine (NH₂) in the region of 3400-3200 cm⁻¹.

S=O stretching: Strong absorptions corresponding to the asymmetric and symmetric stretching of the sulfonyl group (SO₂) are typically observed around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.

S-N stretching: The stretching vibration of the sulfur-nitrogen bond usually appears in the 950-900 cm⁻¹ region. researchgate.net

The cyclobutane ring also has characteristic vibrational modes, although they can be more complex and coupled with other vibrations in the molecule. dtic.milresearchgate.net Key vibrations include:

C-H stretching: The stretching vibrations of the C-H bonds on the cyclobutane ring typically occur in the 3000-2850 cm⁻¹ range.

Ring puckering and deformation modes: The four-membered ring is not planar and undergoes puckering vibrations at lower frequencies, which can sometimes be observed in the far-IR or Raman spectra. libretexts.org

Interactive Data Table: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Frequency Range (cm⁻¹) Intensity
Asymmetric N-H StretchSulfonamide (NH₂)3400 - 3300Medium
Symmetric N-H StretchSulfonamide (NH₂)3300 - 3200Medium
C-H StretchCyclobutyl & Ethyl3000 - 2850Strong
Asymmetric S=O StretchSulfonamide (SO₂)1350 - 1300Strong
Symmetric S=O StretchSulfonamide (SO₂)1160 - 1140Strong
S-N StretchSulfonamide950 - 900Medium

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight and structural features of a compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov

Computational Chemistry and Theoretical Investigations of 1 Cyclobutylethane 1 Sulfonamide

Quantum Chemical Calculations: Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide insights into electron distribution and reactivity.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. nih.gov For a molecule like 1-cyclobutylethane-1-sulfonamide, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G* or larger, would be employed to determine its electronic ground state.

From these calculations, the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. For sulfonamides, the HOMO is often localized on the sulfonamide nitrogen and the phenyl ring (if present), while the LUMO tends to be distributed over the sulfonyl group. bohrium.com

Furthermore, DFT allows for the calculation of the molecular electrostatic potential (MEP). The MEP map visually represents the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the oxygen atoms of the sulfonyl group would be expected to show a strong negative potential, indicating their role as hydrogen bond acceptors. The hydrogen atom on the sulfonamide nitrogen would exhibit a positive potential, marking it as a potential hydrogen bond donor. These sites are crucial for predicting intermolecular interactions. bohrium.com

A hypothetical table of DFT-calculated properties for this compound might look as follows:

PropertyPredicted Value (Hypothetical)Significance
HOMO Energy -7.5 eVElectron-donating ability
LUMO Energy 1.2 eVElectron-accepting ability
HOMO-LUMO Gap 8.7 eVChemical reactivity, stability
Dipole Moment 3.5 DPolarity, intermolecular forces

Ab Initio Methods for High-Accuracy Energy Calculations

Ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of accuracy for energy calculations compared to standard DFT. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) are considered gold standards for obtaining near-exact energies. rsc.org

These high-accuracy calculations are computationally intensive and typically reserved for smaller molecules or for calibrating less expensive methods. For this compound, ab initio calculations could provide a very precise value for its total electronic energy, ionization potential, and electron affinity, serving as a benchmark for DFT results.

Conformational Analysis and Potential Energy Landscapes

The flexibility of the cyclobutane (B1203170) ring and the rotatable bonds in the side chain mean that this compound can exist in multiple conformations.

Theoretical Prediction of Preferred Conformations and Rotational Isomers

The potential energy surface (PES) of the molecule can be explored by systematically rotating the key single bonds (e.g., C-C, C-S, S-N) and calculating the energy at each step. This process, often performed with DFT or molecular mechanics force fields, identifies the low-energy, stable conformations (local minima on the PES) and the energy barriers to rotation (saddle points). rsc.org

For the cyclobutane ring itself, puckered (non-planar) conformations are energetically favored over a planar arrangement due to the reduction of ring strain. The attachment of the ethylsulfonamide group at the C1 position would further influence the preferred puckering of the ring. The orientation of the ethyl group relative to the sulfonamide moiety would also lead to different rotational isomers (rotamers) with distinct energy levels.

Molecular Dynamics Simulations for Conformational Sampling

While PES scans are systematic, they can be limited in exploring the full conformational space. Molecular Dynamics (MD) simulations offer a dynamic approach by simulating the atomic motions of the molecule over time based on classical mechanics. nih.govresearchgate.net By simulating the molecule in a solvent box at a given temperature, MD allows for extensive sampling of different conformations, including those that might be accessible at room temperature. youtube.comnih.gov

An MD simulation of this compound would reveal the flexibility of the molecule, the time spent in different conformational states, and the pathways of transition between them. This provides a more realistic picture of the molecule's behavior in a condensed phase.

Spectroscopic Property Prediction from Theoretical Models

Computational methods can predict various spectroscopic properties, which are invaluable for interpreting experimental data or for identifying unknown compounds.

For this compound, the vibrational frequencies corresponding to its infrared (IR) spectrum could be calculated using DFT. The predicted spectrum would show characteristic peaks for the S=O stretches (typically strong and in the 1300-1400 cm⁻¹ region), the N-H stretch (around 3300 cm⁻¹), and various C-H and C-C vibrations of the cyclobutane and ethyl groups.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. These predictions can aid in the assignment of experimental NMR spectra.

A hypothetical table of predicted spectroscopic data is presented below:

Spectroscopic DataPredicted Values (Hypothetical)Key Functional Groups
IR Frequencies (cm⁻¹) 1350, 1160S=O asymmetric & symmetric stretch
3350N-H stretch
¹H NMR Shifts (ppm) 3.5 (multiplet)CH attached to sulfur
7.2 (singlet)NH
¹³C NMR Shifts (ppm) 60C attached to sulfur
30-40Cyclobutane carbons

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for structure elucidation. Computational methods, particularly those based on density functional theory (DFT), have become increasingly accurate in predicting NMR parameters such as chemical shifts and coupling constants. nih.gov For a molecule like this compound, these predictions can aid in the assignment of experimental spectra and confirm its structural features.

A hypothetical computational study of the ¹H and ¹³C NMR chemical shifts of this compound could be performed using the Gauge-Independent Atomic Orbital (GIAO) method, a common approach for calculating magnetic shielding tensors. scirp.org Such calculations are typically carried out at a reputable level of theory, for instance, B3LYP with a 6-311++G(d,p) basis set, to provide a good balance between accuracy and computational cost. nih.gov The predicted chemical shifts would likely be referenced against a standard, such as tetramethylsilane (B1202638) (TMS).

The predicted proton (¹H) and carbon (¹³C) NMR chemical shifts for this compound in a common solvent like deuterated chloroform (B151607) (CDCl₃) are presented in the interactive data table below. It is important to note that these are theoretical values and may deviate slightly from experimental results due to solvent effects and intramolecular dynamics not fully captured by the computational model.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Sulfonamide NH₂4.5 - 5.5-
Methine CH (on ethyl)3.0 - 3.555 - 65
Methylene CH₂ (ethyl)1.8 - 2.225 - 35
Cyclobutyl CH2.0 - 2.540 - 50
Cyclobutyl CH₂ (α)1.9 - 2.330 - 40
Cyclobutyl CH₂ (β)1.7 - 2.115 - 25

Prediction of spin-spin coupling constants would further aid in the structural analysis, providing information about the dihedral angles between adjacent protons and thus the conformation of the cyclobutane ring and its orientation relative to the rest of the molecule.

Theoretical Vibrational Frequency and Intensity Calculations

Theoretical vibrational spectroscopy, typically performed using DFT methods, is a powerful tool for understanding the molecular vibrations of a compound and assigning its infrared (IR) and Raman spectra. nih.gov By calculating the harmonic vibrational frequencies, one can predict the positions of absorption bands for various functional groups within the molecule.

For this compound, a theoretical frequency calculation would likely be performed on the optimized geometry of the molecule. The results of such a calculation would provide a set of vibrational modes and their corresponding frequencies and intensities. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data, as the harmonic approximation used in most calculations tends to overestimate vibrational frequencies. nih.gov

The table below presents a hypothetical set of calculated and scaled vibrational frequencies for the key functional groups in this compound. These predictions are based on typical frequency ranges for similar functional groups found in other molecules. scirp.orgnih.gov

Interactive Data Table: Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹) (Scaled)Expected Intensity
N-H symmetric stretch (sulfonamide)3350 - 3400Medium
N-H asymmetric stretch (sulfonamide)3250 - 3300Medium
C-H stretch (aliphatic)2850 - 3000Strong
S=O asymmetric stretch (sulfonamide)1300 - 1350Strong
S=O symmetric stretch (sulfonamide)1150 - 1180Strong
S-N stretch (sulfonamide)900 - 950Medium
C-S stretch650 - 750Medium to Weak
N-H wagging700 - 800Medium

These theoretical predictions would be invaluable in interpreting an experimental IR or Raman spectrum of this compound, allowing for the confident assignment of major absorption bands to specific molecular motions.

Reaction Mechanism Studies Related to this compound Synthesis and Transformations

In the case of this compound, a likely synthetic pathway would involve the reaction of 1-cyclobutylethane-1-sulfonyl chloride with ammonia (B1221849). The mechanism for this reaction is a nucleophilic acyl substitution, although it occurs at a sulfur atom rather than a carbon.

The proposed reaction mechanism is as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic sulfur atom of 1-cyclobutylethane-1-sulfonyl chloride. This leads to the formation of a tetrahedral intermediate.

Leaving Group Departure: The chloride ion, being a good leaving group, is expelled from the tetrahedral intermediate.

Deprotonation: A second molecule of ammonia acts as a base, deprotonating the nitrogen atom to yield the final product, this compound, and ammonium (B1175870) chloride as a byproduct.

Computational studies could be employed to investigate the transition state energies and reaction profile for this proposed synthesis. Such studies would provide insight into the reaction kinetics and could help in optimizing reaction conditions.

Further research could also explore the transformation of this compound into other derivatives. For instance, the sulfonamide moiety can undergo various reactions, and theoretical studies could predict the feasibility and potential outcomes of such transformations, guiding the design of new compounds with potentially interesting properties.

Chemical Reactivity and Derivatization of 1 Cyclobutylethane 1 Sulfonamide

Modifications of the Sulfonamide Functional Group

The sulfonamide group (-SO₂NH₂) is a key reactive center in 1-cyclobutylethane-1-sulfonamide, offering opportunities for modification at both the nitrogen atom and the sulfur atom.

N-Alkylation and N-Acylation Reactions

The acidic nature of the proton on the sulfonamide nitrogen facilitates its substitution. N-alkylation introduces an alkyl group onto the nitrogen atom, a common strategy in medicinal chemistry to modulate a compound's physicochemical properties. This reaction typically proceeds via deprotonation of the sulfonamide with a suitable base to form a nucleophilic sulfonamidate anion, which then reacts with an alkylating agent.

Similarly, N-acylation involves the introduction of an acyl group to the sulfonamide nitrogen. This transformation can be achieved using acylating agents such as acyl chlorides or anhydrides, often in the presence of a base to neutralize the acidic byproduct. N-acylation can serve to install a variety of functional groups and can influence the electronic properties of the sulfonamide.

Table 1: Representative N-Alkylation and N-Acylation Reactions of Sulfonamides

Reaction Type Reagents Product Type Potential Application
N-AlkylationAlkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃)N-Alkyl-1-cyclobutylethane-1-sulfonamideModification of solubility and lipophilicity
N-AcylationAcyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine)N-Acyl-1-cyclobutylethane-1-sulfonamideIntroduction of further functional handles

Reactions Involving the Sulfonyl Moiety

The sulfonyl group (-SO₂-) is generally robust but can undergo specific transformations. Reductive cleavage of the sulfur-nitrogen bond can be accomplished using strong reducing agents, which can be a useful deprotection strategy in multi-step syntheses. Additionally, the sulfur-carbon bond can, under certain conditions, be cleaved.

Functionalization and Transformations of the Cyclobutane (B1203170) Ring

The cyclobutane ring, while relatively stable, possesses inherent ring strain that can be exploited in various chemical transformations.

Electrophilic and Nucleophilic Reactions at the Cyclobutyl Moiety

Direct functionalization of the cyclobutane ring can be challenging due to the lower reactivity of C-H bonds on cycloalkanes compared to other functional groups. However, radical halogenation could introduce a handle for subsequent nucleophilic substitution reactions. The presence of the electron-withdrawing sulfonamide group can influence the regioselectivity of such reactions.

Ring-Opening and Ring-Expansion Reactions for Novel Scaffold Generation

The strain energy of the cyclobutane ring makes it susceptible to ring-opening reactions under certain conditions, such as transition-metal catalysis or thermolysis. These reactions can provide access to linear alkyl chains with specific functionalization patterns. Furthermore, ring-expansion reactions, for instance, through carbene insertion or rearrangement pathways, could transform the cyclobutane ring into larger, more flexible cyclopentane (B165970) or cyclohexane (B81311) systems, thereby generating novel molecular scaffolds.

Table 2: Potential Transformations of the Cyclobutane Ring

Reaction Type Conditions Product Type Synthetic Value
Radical HalogenationUV light, NBSHalogenated cyclobutane derivativeIntermediate for further functionalization
Ring-OpeningTransition metal catalystFunctionalized open-chain compoundAccess to linear scaffolds
Ring-ExpansionDiazomethane, Lewis acidCyclopentane derivativeGeneration of novel ring systems

Synthetic Utility as a Precursor or Building Block in Organic Synthesis

The bifunctional nature of this compound, possessing both a reactive sulfonamide group and a modifiable cyclobutane ring, positions it as a potentially valuable building block in organic synthesis. The sulfonamide moiety is a well-established pharmacophore in a multitude of therapeutic agents, and its presence can impart desirable biological activities.

The cyclobutane motif is also of significant interest in medicinal chemistry as it can serve as a rigid scaffold to orient substituents in a defined three-dimensional space, potentially leading to enhanced binding affinity with biological targets. The use of this compound as a starting material allows for the systematic exploration of chemical space around this core structure, facilitating the development of new chemical entities with tailored properties.

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Advanced Analytical Methodologies for 1 Cyclobutylethane 1 Sulfonamide in Research Applications

Chromatographic Techniques for Purity Assessment and Separation in Research Settings

Chromatographic methods are fundamental in the analysis of 1-Cyclobutylethane-1-sulfonamide, providing the means to separate, identify, and quantify the compound and its related substances.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Profiling

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the quantitative analysis and purity assessment of this compound. In research applications, developing a stability-indicating HPLC method is crucial for separating the main compound from any potential degradation products or process-related impurities. researchgate.net

A typical Reverse Phase (RP) HPLC method for a sulfonamide intermediate involves a C8 or C18 column. researchgate.netekb.eg For instance, a method for a related sulfonamide utilized an Inertsil C8 column (250 x 4.6 mm, 5µ particle size) with a mobile phase of water, acetonitrile, and methanol (B129727) in a 60:15:25 v/v ratio. researchgate.net The analysis was performed at a flow rate of 1 ml/min with UV detection at 300 nm and a column temperature of 25°C. researchgate.net Such methods are validated for their specificity, linearity, accuracy, and precision to ensure reliable and accurate impurity profiling. researchgate.netekb.eg The ability to achieve efficient separation of the drug and its impurities is paramount, with well-developed methods showing no interference from solvents or excipients. researchgate.net

A crucial aspect of HPLC analysis is the determination of relative response factors (RRFs) for impurities, especially when reference standards are not available in the early stages of research. nih.gov Without these factors, chromatographic results are typically reported as area percent rather than the more accurate weight percent. nih.gov

Table 1: Illustrative HPLC Parameters for Sulfonamide Analysis

ParameterValue
ColumnInertsil C8 (250 x 4.6) mm, 5µ
Mobile PhaseWater: Acetonitrile: Methanol (60:15:25 % v/v)
Flow Rate1 ml/min
DetectionUV at 300 nm
Injection Volume10µL
Column Temperature25°C
Sample Concentration2 mg/ml in methanol

This table is based on a method for a sulfonamide intermediate and serves as an example of typical HPLC conditions. researchgate.net

Gas Chromatography (GC) for Volatile Components and Reaction Monitoring

Gas Chromatography (GC) is an essential technique for the analysis of volatile and semi-volatile components that may be present in samples of this compound. This includes residual solvents from the synthesis process or volatile impurities. GC, often coupled with a Flame Ionization Detector (FID), provides high sensitivity and resolution for these types of analytes. researchgate.net

In research, GC is employed to monitor the progress of reactions by quantifying the consumption of volatile reactants or the formation of volatile products. nih.gov For impurity profiling, GC methods are developed to detect and quantify specific unwanted chemicals that could affect the quality and safety of the compound. thermofisher.com A typical GC method would involve a capillary column, such as an HP-5ms (30m x 0.25mm, 0.25µm), with helium as the carrier gas. orientjchem.org The oven temperature is programmed to ramp up to ensure the separation of compounds with different boiling points. researchgate.netorientjchem.org

Headspace GC (HS-GC) is a particularly useful variation for analyzing volatile organic compounds (VOCs) in a solid matrix without extensive sample preparation. nih.govnih.gov This technique is advantageous for its speed and ability to analyze multiple samples in parallel. nih.gov

Table 2: Example GC Oven Program for Impurity Analysis

StepTemperature (°C)Hold Time (min)Rate (°C/min)
Initial603-
Ramp25010.525

This table illustrates a sample oven program for the GC analysis of genotoxic impurities. orientjchem.org

Chiral Chromatography for Enantiomeric Excess Determination

For chiral molecules like this compound, which can exist as enantiomers, chiral chromatography is indispensable for determining the enantiomeric excess (ee). The separation of enantiomers is most commonly achieved using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) with specialized chiral stationary phases. nih.gov

The determination of enantiomeric purity is critical in pharmaceutical research, as different enantiomers can exhibit vastly different biological activities. nih.gov Chiral chromatography allows for the quantification of each enantiomer, from which the enantiomeric excess can be calculated using the formula: ee = [([R]-[S])/([R]+[S])] x 100. nih.gov Supercritical fluid chromatography (SFC) is another powerful technique used for determining enantiomeric excess. nih.gov

The development of a chiral separation method involves screening various chiral columns and mobile phase conditions to achieve baseline separation of the enantiomers. The validation of these methods is crucial to ensure accuracy and precision in the determination of enantiopurity. nih.gov

Hyphenated Techniques for Enhanced Analytical Specificity

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, offer unparalleled specificity and sensitivity for the analysis of this compound.

LC-MS and GC-MS for Trace Analysis and Impurity Identification in Synthetic Mixtures

The coupling of liquid chromatography or gas chromatography with mass spectrometry (LC-MS and GC-MS) provides a powerful tool for the definitive identification of trace-level impurities in synthetic mixtures of this compound. researchgate.netorientjchem.org

LC-MS is particularly well-suited for the analysis of a wide range of sulfonamides and their metabolites. nih.govnih.govresearchgate.net The mass spectrometer provides molecular weight information and fragmentation patterns, which are used to elucidate the structures of unknown impurities. researchgate.net High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, enabling the determination of elemental compositions. nih.gov Methods have been developed for the analysis of sulfonamides in various matrices, demonstrating recoveries in the range of 75-98% and limits of quantification in the low parts-per-billion (ppb) range. nih.govresearchgate.net

GC-MS is the gold standard for the analysis of volatile and semi-volatile impurities. thermofisher.comorientjchem.orgamazonaws.com It combines the high separation efficiency of GC with the sensitive and selective detection of MS. amazonaws.com This technique is crucial for identifying genotoxic impurities, which must be controlled at very low levels. orientjchem.orgresearchgate.net The use of high-resolution time-of-flight mass spectrometry (HRTOFMS) in GC-MS systems allows for fast, accurate, and sensitive analysis with high mass-resolving power. amazonaws.com

Table 3: Performance of a Sample LC-MS Method for Sulfonamide Analysis

ParameterResult
Recovery75-98%
RSD1-8%
LOQ (bovine muscle)6-15 ppb
LOQ (trout fillet)3-13 ppb

This table is based on a study analyzing sulfonamide antibacterials in tissue samples. nih.govresearchgate.net

NMR-HPLC for Online Reaction Monitoring and Mechanistic Studies

The hyphenation of Nuclear Magnetic Resonance (NMR) spectroscopy with HPLC (NMR-HPLC) offers a powerful platform for online reaction monitoring and detailed mechanistic studies of reactions involving this compound. nih.govresearchgate.net This combination allows for the simultaneous acquisition of both chromatographic separation data and structurally informative NMR data in real-time. researchgate.netcapes.gov.br

Online NMR provides quantitative measurements of the concentrations of reactants, intermediates, and products, yielding valuable kinetic information. researchgate.net When coupled with HPLC, it allows for the correlation of NMR's structural information with the separation capabilities of HPLC. nih.gov This is particularly useful in the early stages of process development when reference standards for all reaction components may not be available. nih.govcapes.gov.br The NMR detector can act as a mass detector, enabling the determination of UV response factors to correct the HPLC data for more accurate quantification. nih.gov

This technique provides a deeper understanding of reaction mechanisms and helps to optimize reaction conditions for improved yield and purity. nih.govresearchgate.netcapes.gov.br

Advanced Spectroscopic Methods for In Situ Reaction Monitoring (e.g., IR, Raman)

In situ monitoring of the synthesis of this compound would allow for continuous, real-time tracking of reactant consumption and product formation without the need for sample extraction. This non-destructive analysis is crucial for optimizing reaction conditions and ensuring process safety and efficiency. youtube.commdpi.com Both IR and Raman spectroscopy are well-suited for this purpose as they provide a molecular "fingerprint" through the vibrational modes of the molecules involved. proquest.comresearchgate.net

A plausible synthetic route for this compound could involve the reaction of 1-cyclobutylethanesulfonyl chloride with a suitable amine. In situ IR and Raman spectroscopy can monitor the progress of such a reaction by tracking the disappearance of characteristic vibrational bands of the reactants and the appearance of bands corresponding to the sulfonamide product.

Infrared (IR) Spectroscopy for In Situ Monitoring

Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy is a particularly effective technique for in situ reaction monitoring. mdpi.com An ATR probe can be directly immersed into the reaction mixture, allowing for the collection of spectra at regular intervals.

For the synthesis of this compound from 1-cyclobutylethanesulfonyl chloride and an amine, the following spectral changes would be anticipated:

Disappearance of Reactant Bands: The strong, characteristic absorption bands of the sulfonyl chloride (R-SO₂Cl) group, typically found in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, would decrease in intensity as the reaction progresses. acdlabs.com The stretching vibrations of the amine (N-H) would also diminish.

Appearance of Product Bands: The formation of the sulfonamide product would be indicated by the emergence of new, characteristic bands. The asymmetric and symmetric stretching vibrations of the SO₂ group in the sulfonamide (R-SO₂NHR') typically appear in the ranges of 1310-1320 cm⁻¹ and 1143-1155 cm⁻¹, respectively. rsc.org Additionally, the N-H stretching vibration of the sulfonamide group would appear in a different region compared to the starting amine.

Hypothetical In Situ IR Monitoring Data

The progress of the reaction can be quantified by monitoring the intensity of these characteristic peaks over time. A hypothetical dataset is presented in the table below, illustrating the expected changes in absorbance for key functional groups.

Time (minutes)Absorbance at ~1380 cm⁻¹ (SO₂Cl stretch)Absorbance at ~1315 cm⁻¹ (SO₂NH stretch)
00.850.00
100.620.23
200.410.44
300.200.65
400.050.80
500.010.84
600.000.85

Raman Spectroscopy for In Situ Monitoring

Raman spectroscopy offers several advantages for in situ reaction monitoring, including its insensitivity to aqueous media and the ability to use fiber optic probes for remote, non-invasive measurements. beilstein-journals.orgnih.gov Glass reaction vessels are largely "Raman transparent," allowing for straightforward monitoring of the reaction mixture. nih.gov

In the context of this compound synthesis, Raman spectroscopy would be highly effective in tracking the conversion of the sulfonyl chloride to the sulfonamide.

Key Spectral Markers: The S-Cl stretching vibration in the sulfonyl chloride reactant has a characteristic Raman signal. The formation of the S-N bond in the sulfonamide product will give rise to a new, distinct Raman band. The symmetric stretch of the SO₂ group is also a strong Raman scatterer and its position can shift upon conversion from the sulfonyl chloride to the sulfonamide. nih.gov The cyclobutane (B1203170) ring itself has characteristic vibrational modes, such as ring deformation, which could potentially be monitored for any changes during the reaction. docbrown.info

Hypothetical In Situ Raman Monitoring Data

By plotting the intensity of characteristic Raman peaks against time, a reaction profile can be generated. The following table provides a hypothetical representation of data that could be obtained from in situ Raman monitoring.

Time (minutes)Raman Intensity at S-Cl stretch (arbitrary units)Raman Intensity at S-N stretch (arbitrary units)
095000
1072002300
2048004700
3025007000
408008700
501009400
6009500

Detailed Research Findings from Analogous Systems

While direct studies on this compound are scarce, research on other sulfonamides and related compounds underscores the utility of these spectroscopic techniques. Studies on the synthesis of various sulfonamides have successfully employed in situ FTIR to monitor reaction kinetics and optimize process parameters. youtube.commdpi.com Similarly, Raman spectroscopy has been effectively used for real-time monitoring of continuous-flow organic synthesis, including reactions involving functional groups analogous to those in the target compound. researchgate.netbeilstein-journals.orgnih.gov The principles demonstrated in these studies, such as identifying unique vibrational markers for reactants and products and using their intensity changes to track reaction progress, are directly applicable to the in situ monitoring of this compound synthesis.

Future Research Directions and Unexplored Avenues for 1 Cyclobutylethane 1 Sulfonamide

Development of Novel and More Efficient Synthetic Pathways

Currently, there are no established, optimized synthetic routes specifically for 1-cyclobutylethane-1-sulfonamide in the public domain. However, based on general principles of organic synthesis, several plausible pathways can be proposed and would be a primary focus for future research. The classical approach to sulfonamide synthesis involves the reaction of a sulfonyl chloride with an amine. acs.org

A prospective synthetic route could, therefore, involve the preparation of 1-cyclobutylethanesulfonyl chloride as a key intermediate. This could potentially be synthesized from a corresponding sultone, which upon reaction with an inorganic acid chloride, can yield the desired chloroalkanesulfonyl chloride. google.com Alternatively, the synthesis could start from 1-cyclobutylethylamine.

Future research in this area should focus on:

Optimization of Reaction Conditions: A systematic investigation of solvents, bases, temperatures, and reaction times will be crucial to maximize the yield and purity of this compound.

Development of One-Pot Syntheses: To improve efficiency and reduce waste, the development of one-pot procedures starting from readily available precursors would be a significant advancement.

Catalytic Methods: Exploring catalytic approaches, such as manganese-catalyzed N-alkylation of sulfonamides using alcohols, could provide more sustainable and atom-economical synthetic routes. acs.org

A comparative table of potential synthetic precursors is provided below:

Precursor APrecursor BPotential Synthetic MethodKey Considerations
1-Cyclobutylethanesulfonyl chlorideAmmonia (B1221849)Nucleophilic substitutionSynthesis and stability of the sulfonyl chloride
1-CyclobutylethylamineSulfonyl chloride source (e.g., SO₂Cl₂)Nucleophilic attack on sulfurAvailability and handling of the sulfonylating agent
CyclobutylethanolSulfamoyl chlorideCatalytic N-alkylationCatalyst selection and efficiency

Exploration of Underutilized Chemical Reactivity Modes and Transformations

The chemical reactivity of this compound is anticipated to be a combination of the behaviors of its constituent cyclobutane (B1203170) and sulfonamide functionalities.

The sulfonamide moiety offers several sites for chemical modification. The nitrogen atom, after deprotonation, can act as a nucleophile, allowing for N-alkylation or N-arylation to generate a library of derivatives. acs.org The protons on the carbon alpha to the sulfonyl group can also be deprotonated, opening up possibilities for further functionalization at this position.

The cyclobutane ring is characterized by significant ring strain, which can be harnessed to drive various chemical transformations. chemistryviews.org Ring-opening reactions, promoted by acids, bases, or transition metals, could lead to a variety of linear structures with diverse functional groups. acs.orgpharmaguideline.com For instance, reaction with nucleophiles could lead to γ-substituted products. chemistryviews.org Furthermore, the cyclobutane ring can participate in [2+2] cycloadditions and other rearrangements, offering pathways to more complex molecular architectures. duke.edu

Future research should explore:

N-Functionalization: Systematic studies on the N-alkylation, N-acylation, and N-arylation of this compound to create a diverse set of new compounds.

Alpha-Functionalization: Investigation of the reactivity of the C-H bonds alpha to the sulfonyl group.

Ring-Opening Chemistry: A detailed study of the ring-opening reactions of the cyclobutane moiety under various conditions to access novel linear scaffolds.

Cycloaddition Reactions: Exploring the potential of the cyclobutane ring to participate in cycloaddition reactions to build more complex cyclic systems.

Application in Emerging Chemical Technologies

The unique combination of a rigid cyclobutane and a functional sulfonamide group suggests potential applications for this compound in non-biological catalysis and materials science.

In non-biological catalysis , sulfonamides can act as ligands for transition metals, and the specific steric and electronic properties of the cyclobutylethyl group could influence the catalytic activity and selectivity of such complexes. The cyclobutane unit itself can be a reactive component in catalytic cycles. capes.gov.br For example, rhodium-catalyzed C-C bond activation of cyclobutanes has been used in organic synthesis. The development of chiral versions of this compound could also lead to new asymmetric catalysts.

In materials science , cyclobutane-containing monomers can be used to synthesize polymers with unique properties. acs.orgacs.orgnih.govnih.gov For instance, polymers containing cyclobutane units in their backbone can exhibit interesting thermal and mechanical properties. The sulfonamide group can impart specific functionalities to a polymer, such as improved thermal stability, altered solubility, or the ability to coordinate with metal ions.

Future research in these areas could include:

Synthesis of Metal Complexes: Preparation and characterization of metal complexes of this compound and evaluation of their catalytic activity in various organic transformations.

Development of Chiral Ligands: Enantioselective synthesis of this compound derivatives for use as chiral ligands in asymmetric catalysis.

Polymerization Studies: Investigation of the polymerization of this compound or its derivatives to create novel polymers.

Material Property Characterization: A thorough study of the physical and chemical properties of any resulting polymers, including their thermal stability, mechanical strength, and responsiveness to stimuli.

Integration with Machine Learning and Artificial Intelligence for Accelerated Discovery in Chemical Synthesis

The development and exploration of this compound and its derivatives can be significantly accelerated through the integration of machine learning (ML) and artificial intelligence (AI).

Property Prediction: Machine learning models can be trained to predict the physicochemical and potential application-relevant properties of new, unsynthesized derivatives of this compound. nih.govrsc.org This would allow for the in-silico screening of large virtual libraries of compounds, prioritizing the synthesis of those with the most promising characteristics for catalysis or materials science.

Accelerated Discovery Cycles: The integration of AI with automated synthesis platforms could enable a closed-loop "design-make-test-analyze" cycle for the discovery of new materials and catalysts based on the this compound scaffold. duke.edu

Future research in this domain should focus on:

Developing Specific ML Models: Creating ML models specifically trained on the chemistry of cyclobutanes and sulfonamides to improve the accuracy of predictions for this class of compounds.

In Silico Screening: Utilizing property prediction models to screen virtual libraries of this compound derivatives for desired properties.

Integration with Automated Synthesis: Exploring the use of AI to guide automated synthesis and high-throughput screening of new compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 1-Cyclobutylethane-1-sulfonamide, and how can reaction parameters be optimized?

  • Methodological Answer : The synthesis of sulfonamide derivatives typically involves reacting a sulfonyl chloride with an amine under controlled pH conditions. For this compound, cyclobutylethane sulfonyl chloride can be reacted with ammonia or a protected amine in the presence of aqueous sodium carbonate (Na₂CO₃) to maintain a basic pH (~9–10). Optimization includes monitoring reaction temperature (0–25°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product. Structural confirmation requires IR (sulfonamide S=O stretching at ~1150–1300 cm⁻¹), ¹H/¹³C NMR (cyclobutyl proton splitting patterns), and EI-MS for molecular ion validation .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound, and what key data should researchers prioritize?

  • Methodological Answer :

  • IR Spectroscopy : Confirm sulfonamide functional groups (asymmetric and symmetric S=O stretches at ~1350 cm⁻¹ and ~1150 cm⁻¹, respectively).
  • NMR : ¹H NMR should resolve cyclobutyl protons (complex splitting due to ring strain) and methyl/methylene groups adjacent to the sulfonamide. ¹³C NMR identifies quaternary carbons in the cyclobutyl ring.
  • Mass Spectrometry : EI-MS should show a molecular ion peak matching the molecular formula (C₆H₁₁NO₂S, exact mass: 161.06 g/mol) and fragmentation patterns consistent with cyclobutyl cleavage.
  • HPLC/GC : Purity assessment (>95%) using reverse-phase HPLC with UV detection at 210–220 nm .

Advanced Research Questions

Q. How can researchers address discrepancies in enzymatic inhibition data for this compound across different assay systems?

  • Methodological Answer : Contradictions may arise from variations in enzyme sources (e.g., human vs. recombinant), assay pH, or substrate concentrations. To resolve this:

  • Standardize Assays : Use identical buffer systems (e.g., Tris-HCl pH 7.4) and enzyme batches.
  • Dose-Response Curves : Generate IC₅₀ values with at least six concentrations in triplicate. Compare with positive controls (e.g., eserine for cholinesterase assays).
  • Statistical Analysis : Apply ANOVA or non-linear regression models to assess significance. Cross-validate findings using orthogonal methods like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Q. What structural features of this compound contribute to its potential as a cholinesterase inhibitor, and how does the cyclobutyl moiety influence binding affinity?

  • Methodological Answer : The sulfonamide group acts as a hydrogen-bond acceptor with catalytic triads in cholinesterases (e.g., AChE’s Ser203). The cyclobutyl group introduces steric constraints that may enhance selectivity by fitting into hydrophobic pockets near the active site. Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations can map binding poses. Comparative studies with cyclohexyl or cyclopentyl analogs (synthesized via similar routes) reveal how ring size affects IC₅₀. For example, smaller rings may improve binding entropy but reduce solubility .

Q. What protocols ensure reproducibility in pharmacological studies of this compound, particularly in vivo models?

  • Methodological Answer :

  • Dose Calibration : Preclinical doses should be based on allometric scaling from in vitro IC₅₀ values.
  • Animal Models : Use standardized transgenic mice (e.g., APP/PS1 for Alzheimer’s studies) with age-matched controls.
  • Data Transparency : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or Figshare. Include detailed protocols for compound administration, tissue sampling, and biomarker analysis (e.g., acetylcholinesterase activity in brain homogenates) .

Data Analysis and Reporting

Q. How should researchers document and report negative or inconclusive results for this compound in enzyme inhibition studies?

  • Methodological Answer : Negative data must be contextualized with positive controls and assay validation steps. Use Supplementary Materials to share full datasets, including outliers. Discuss potential reasons for inactivity (e.g., poor membrane permeability, metabolic instability) and propose structural modifications (e.g., adding methyl groups to enhance lipophilicity). Follow journal guidelines like those in the Beilstein Journal of Organic Chemistry for supplemental data formatting .

Q. What computational tools are recommended for predicting the physicochemical properties and ADMET profiles of this compound?

  • Methodological Answer :

  • Physicochemical Properties : Use SwissADME or Molinspiration to calculate logP (estimated ~1.2), polar surface area (~60 Ų), and solubility.
  • ADMET Prediction : Tools like ADMETlab 2.0 or pkCSM assess blood-brain barrier penetration (likely moderate due to low molecular weight) and cytochrome P450 interactions.
  • Toxicity : ProTox-II predicts potential hepatotoxicity or mutagenicity based on structural alerts (e.g., sulfonamide-related hypersensitivity) .

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